molecular formula C19H21NO3 B6337182 Benzyl 4-benzylmorpholine-3-carboxylate CAS No. 1042363-71-2

Benzyl 4-benzylmorpholine-3-carboxylate

Cat. No.: B6337182
CAS No.: 1042363-71-2
M. Wt: 311.4 g/mol
InChI Key: PFVNMNCFVVSLRA-UHFFFAOYSA-N
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Description

Benzyl 4-benzylmorpholine-3-carboxylate is a chemical compound with the molecular formula C19H21NO3 and a molecular weight of 311.38 g/mol It is characterized by the presence of a morpholine ring substituted with benzyl groups at the 4 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-benzylmorpholine-3-carboxylate typically involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the morpholine ring attacks the benzyl chloride, resulting in the formation of the benzyl-substituted morpholine. The carboxylate group is then introduced through esterification with benzyl alcohol under acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Scientific Research Applications

Benzyl 4-benzylmorpholine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-benzylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The benzyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

    Benzyl morpholine-3-carboxylate: Lacks the additional benzyl group at the 4 position.

    4-Benzylmorpholine: Lacks the carboxylate group.

    Morpholine-3-carboxylate: Lacks both benzyl groups.

Uniqueness: Benzyl 4-benzylmorpholine-3-carboxylate is unique due to the presence of both benzyl groups and the carboxylate group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 4-benzylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-19(23-14-17-9-5-2-6-10-17)18-15-22-12-11-20(18)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVNMNCFVVSLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407882
Record name 4-Benzyl-3-morpholinecarboxylic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042363-71-2
Record name 4-Benzyl-3-morpholinecarboxylic acid benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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